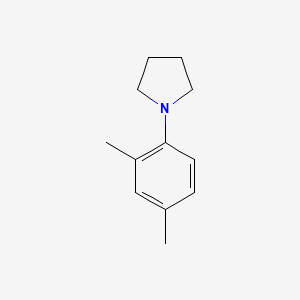
N-(2,4-Dimethylphenyl)pyrrolidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2,4-Dimethylphenyl)pyrrolidine is an organic compound with the molecular formula C₁₂H₁₇N. It consists of a pyrrolidine ring attached to a 2,4-dimethylphenyl group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N-(2,4-Dimethylphenyl)pyrrolidine typically involves the reaction of 2,4-dimethylphenylamine with pyrrolidine under specific conditions. One common method is the reductive amination of 2,4-dimethylphenyl ketone with pyrrolidine in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride .
Industrial Production Methods: Industrial production of this compound may involve large-scale reductive amination processes, utilizing continuous flow reactors to ensure efficient and consistent production. The choice of solvents, catalysts, and reaction conditions can be optimized to maximize yield and purity .
Analyse Des Réactions Chimiques
Types of Reactions: N-(2,4-Dimethylphenyl)pyrrolidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can yield different derivatives depending on the reducing agents used.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring or the pyrrolidine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Major Products:
Oxidation: N-oxides of this compound.
Reduction: Various reduced derivatives of the compound.
Substitution: Halogenated or nucleophile-substituted derivatives.
Applications De Recherche Scientifique
N-(2,4-Dimethylphenyl)pyrrolidine has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound is used in the study of enzyme interactions and receptor binding due to its structural properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of N-(2,4-Dimethylphenyl)pyrrolidine involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine ring can engage in hydrogen bonding and hydrophobic interactions, while the 2,4-dimethylphenyl group can participate in π-π stacking interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects .
Comparaison Avec Des Composés Similaires
- N-(2,5-Dimethylphenyl)pyrrolidine
- N-(3,4-Dimethylphenyl)pyrrolidine
- N-(2,4-Dimethylphenyl)piperidine
Comparison: N-(2,4-Dimethylphenyl)pyrrolidine is unique due to the specific positioning of the methyl groups on the phenyl ring, which can influence its reactivity and interaction with other molecules. Compared to its analogs, it may exhibit different binding affinities and selectivities in biological systems.
Propriétés
Numéro CAS |
81506-12-9 |
|---|---|
Formule moléculaire |
C12H17N |
Poids moléculaire |
175.27 g/mol |
Nom IUPAC |
1-(2,4-dimethylphenyl)pyrrolidine |
InChI |
InChI=1S/C12H17N/c1-10-5-6-12(11(2)9-10)13-7-3-4-8-13/h5-6,9H,3-4,7-8H2,1-2H3 |
Clé InChI |
SWPBMUDCQZVHFO-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C=C1)N2CCCC2)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


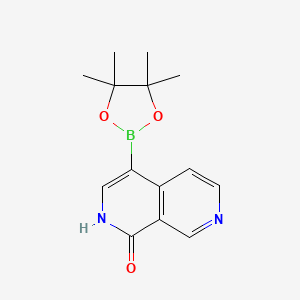
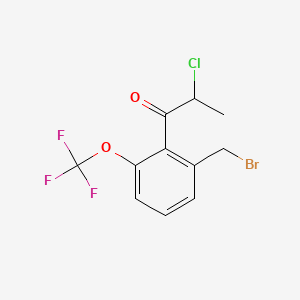
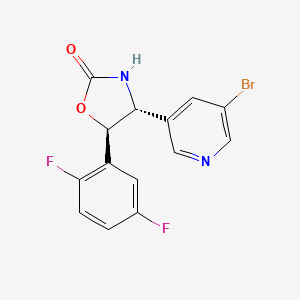
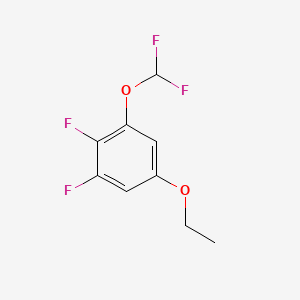
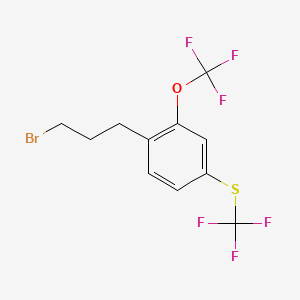
![5,8-Dibromo-2,3-bis(4-(octyloxy)phenyl)pyrido[3,4-b]pyrazine](/img/structure/B14060730.png)

![8,10-bis(2-ethylhexyl)-3,9,15-trithiatetracyclo[10.3.0.02,6.07,11]pentadeca-1(12),2(6),4,7,10,13-hexaene](/img/structure/B14060735.png)


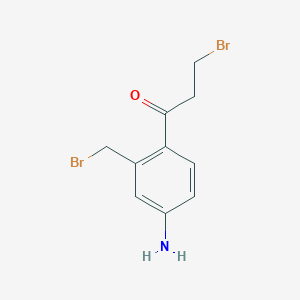
![Phenol, 4-[2-(3-bromophenyl)diazenyl]-](/img/structure/B14060750.png)
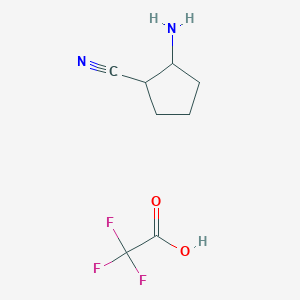
![Methyl 2-(2-methoxy-5-oxo-6,7,8,9-tetrahydro-5H-benzo[7]annulen-6-yl)-2-oxoacetate](/img/structure/B14060774.png)
